mDPR-Val-Cit-PAB-MMAE
Descripción general
Descripción
MDPR-Val-Cit-PAB-MMAE is a drug-linker conjugate for ADC (Drug-Linker Conjugates for ADC), consisting of a tubulin polymerization inhibitor MMAE and an ADC linker (peptide Val-Cit-PAB) composition . It’s a precursor of antibody drug conjugate .
Synthesis Analysis
The synthesis of mDPR-Val-Cit-PAB-MMAE involves the conjugation of MMAE to the lysosomally cleavable mDPR-Val-Cit-PAB linker . The linker moiety used for the conjugation process consists of a proteolytically-cleavable dipeptide, Val-Cit, and a PAB module, which simplifies effective and careful payload release in the target cancer cells .Molecular Structure Analysis
The molecular formula of mDPR-Val-Cit-PAB-MMAE is C67H101F3N12O17 . The IUPAC name is quite complex and can be found in the references .Chemical Reactions Analysis
The chemical reactions involved in the use of mDPR-Val-Cit-PAB-MMAE primarily relate to its role as a drug-linker conjugate for ADC. The linker undergoes self-elimination for the release of MMAE in its most native form following Val-Cit cleavage .Physical And Chemical Properties Analysis
MDPR-Val-Cit-PAB-MMAE has a molecular weight of 1403.58 . It is soluble in DMSO to a concentration of ≥ 100 mg/mL .Aplicaciones Científicas De Investigación
Antibody-Drug Conjugate Development
mDPR-Val-Cit-PAB-MMAE is significantly relevant in the development of antibody-drug conjugates (ADCs). For instance, a study demonstrated its use in creating ADCs to treat B-cell malignancies resistant to traditional vc-MMAE conjugates (Yu et al., 2015). Another study explored the efficacy of ADCs using auristatin derivatives with dipeptide linkers, highlighting the importance of linker technology in ADC potency and specificity (Doronina et al., 2008).
Enhancing ADC Potency and Stability
Research has shown that modifying the linker in ADCs, such as using a Val-Cit linker, can significantly affect their in vivo stability and therapeutic index. This is evident in the development of mAb-Val-Cit-MMAE conjugates, which demonstrated greater specificity and reduced toxicity compared to other conjugates, leading to the regression and cure of tumor xenografts (Doronina et al., 2003).
Understanding Linker Systems in ADCs
A study compared β-glucuronide and vc-PAB linker systems in ADCs, investigating how these systems affect cellular accumulation of MMAE and overall cytotoxicity. This research suggests that different linker systems in ADCs can lead to distinct cellular mechanisms of drug delivery and efficacy (Okeley et al., 2014).
Investigation of Noninternalizing ADCs
Research into noninternalizing ADCs using dipeptide-based linkers like Val-Cit has shown that modifying a single amino acid in the linker can modulate ADC stability and anticancer activity. This highlights the role of protease-cleavable linkers in determining the efficacy of ADCs in cancer therapy (Dal Corso et al., 2017).
Innovative Cancer Therapy Approaches
An ADC combining a monoclonal anti-HER2 antibody with MMAE through a Val-Cit linker demonstrated potent anticancer activity in HER2-positive gastric cancer, showcasing the potential of such conjugates in targeted cancer therapy (Li et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGTZXZKQAVTL-IIMIZLLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H100N12O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.